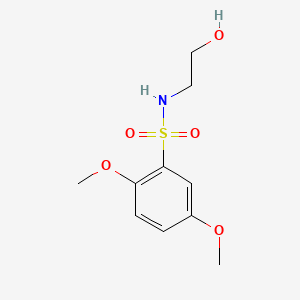![molecular formula C17H17N5O2 B2534017 5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 841211-63-0](/img/structure/B2534017.png)
5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: is a complex organic compound that belongs to the class of pyrazolopyrimidinones. This compound features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a fused bicyclic structure, and a pyrrolidinyl group attached to it. It is known for its potential biological and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. One common approach is to start with a suitable pyrazole derivative and then introduce the pyrrolidinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyrrolidinyl group can be oxidized to form pyrrolidinone derivatives.
Reduction: : Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed
Oxidation: : Formation of pyrrolidinone derivatives.
Reduction: : Reduced pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.
Substitution: : Introduction of various functional groups leading to derivatives with different biological activities.
Aplicaciones Científicas De Investigación
This compound has shown promise in various scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: : Employed in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is known to interact with various biological targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the pyrrolidinyl group and the fused pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Similar compounds include other pyrazolopyrimidinones and pyrrolidinones, which may have different substituents or core structures. These compounds are often compared in terms of their biological activity, potency, and selectivity.
List of Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives
Pyrrolidinone derivatives
Other fused bicyclic heterocycles
Propiedades
IUPAC Name |
5-(2-oxo-2-pyrrolidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-15(20-8-4-5-9-20)11-21-12-18-16-14(17(21)24)10-19-22(16)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMQGEXKKYXSJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
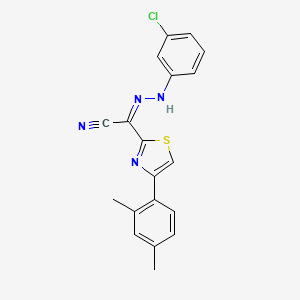
![2-cyclopentyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2533937.png)

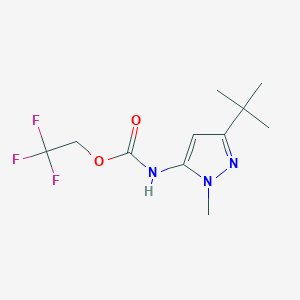
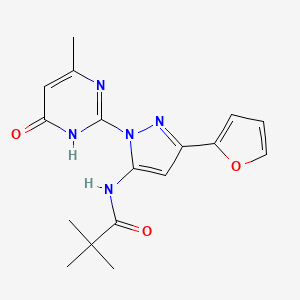
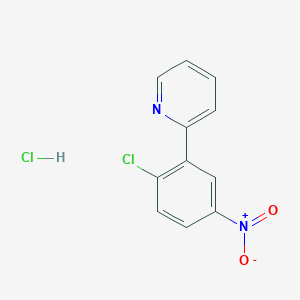
![6-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2533949.png)
![1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2533950.png)
![N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2533951.png)
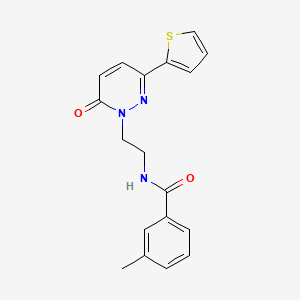
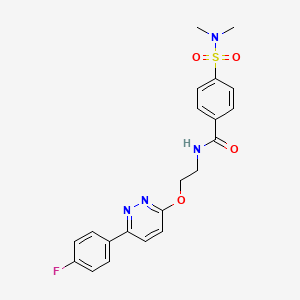

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2533955.png)
